![molecular formula C19H15ClF3N3O3S B2444953 5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 478045-81-7](/img/structure/B2444953.png)
5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Description
Scientific Research Applications
- Details : It facilitates the installation of ketones into diverse compounds by reacting with alkenes under mild conditions. Its tolerance for various functional groups makes it versatile .
- Details : While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. This compound could play a role in this context .
- Details : Medicinal chemists often use pyrrolidine derivatives to develop compounds for treating various human diseases. Its five-membered ring structure provides versatility and potential for bioactivity .
Catalytic Hydroacylation Reagent
Protodeboronation Catalyst
Medicinal Chemistry Scaffold
properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-14-6-8-15(9-7-14)30(27,28)26-10-2-5-16(26)18-24-17(25-29-18)12-3-1-4-13(11-12)19(21,22)23/h1,3-4,6-9,11,16H,2,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSQTZSAHLQYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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